molecular formula C16H22N2O B2496425 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one CAS No. 1421445-80-8

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one

Cat. No.: B2496425
CAS No.: 1421445-80-8
M. Wt: 258.365
InChI Key: GSFKKULVGIKVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with benzyl and cyclopropyl groups, making it a versatile molecule for diverse applications.

Preparation Methods

The synthesis of 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of 2-benzylpiperazine with cyclopropylcarbonyl chloride under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where halogenated compounds can replace hydrogen atoms on the ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include alcohols, ketones, and substituted piperazine derivatives.

Scientific Research Applications

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one can be compared with other piperazine derivatives, such as:

    1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one: Similar structure but with a butanone group instead of ethanone.

    1-(2-Benzyl-4-methylpiperazin-1-yl)ethan-1-one: Substitution of the cyclopropyl group with a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13(19)18-10-9-17(15-7-8-15)12-16(18)11-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKKULVGIKVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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